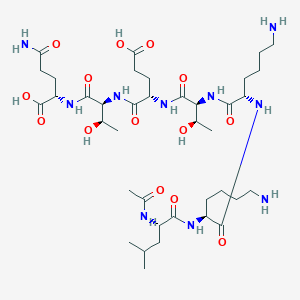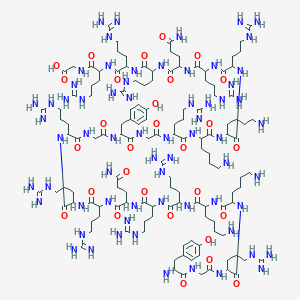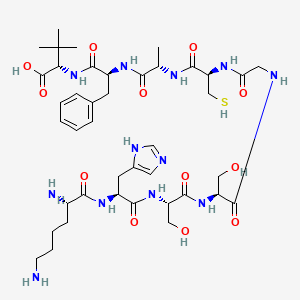
N-Acetyl-alpha-endorphin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-alpha-endorphin is an acetylated form of alpha-endorphin . Alpha-endorphin is an endogenous opioid peptide that is often produced in the brain and adrenal medulla during physical exercise or orgasm and inhibits pain, muscle cramps, and relieves stress . The opioid peptide β-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .
Synthesis Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Molecular Structure Analysis
The amino acid compositions of these peptides fitted the beta-endorphin sequences 1-16 and 1-17 . The NH2-terminal residue of the peptides was identified by mass spectrometry as N-acetyltyrosine .Chemical Reactions Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Physical And Chemical Properties Analysis
The peptides that represent the major components with alpha-endorphin-like immunoreactivity in the rat neurointermediate lobe were purified to homogeneity and chemically characterized . The peptides were extracted by boiling and homogenization in acetic acid . Peptide purification was demonstrated based on gel filtration, followed by two high-pressure liquid chromatography steps .Aplicaciones Científicas De Investigación
Behavioral Effects of Acetylated Peptides : N-Acetylation of alpha-melanotropin, which is structurally related to N-Acetyl-alpha-endorphin, has been found to significantly influence its behavioral effects. In a neuronal system that secretes both acetylated and deacetylated forms of alpha-melanotropin and beta-endorphin, the acetylated form of alpha-melanotropin exhibited more potent behavioral effects (O'Donohye et al., 1982).
Non-Opioid Biological Activity : N alpha-Acetyl-gamma-endorphin, a variant of this compound, is an endogenous non-opioid neuropeptide with biological activity. It was identified in the rat neurointermediate pituitary and demonstrated to have behavioral effects, such as attenuating passive avoidance behavior in rats (Wiegant et al., 1985).
Processing and Regional Distribution in the Brain : A study on the processing of pro-opiomelanocortin in the rat brain revealed the occurrence of alpha-N-acetylated forms of beta-endorphin and alpha-melanotropin, with variations in the degree of acetylation observed across different brain regions. This suggests a role for N-acetylation in regulating the biological activities of these peptides in specific brain regions (Dennis et al., 1983).
Presence in Human Cerebrospinal Fluid : Alpha-N-acetyl-β-endorphin, a related acetylated endorphin, has been detected in human cerebrospinal fluid, indicating its physiological relevance (Facchinetti et al., 1992).
Characterization and Distribution in Pituitary and Brain : N alpha-Acetyl-alpha-endorphin was characterized from the rat neurointermediate lobe, and its distribution in the pituitary and brain was found to be uneven, with variations in the concentration of acetylated and non-acetylated forms across different areas (Wiegant et al., 1983).
Mecanismo De Acción
Endorphins are released from the pituitary gland, typically in response to pain, and can act in both the central nervous system (CNS) and the peripheral nervous system (PNS) . In the PNS, beta-endorphin is the primary endorphin released from the pituitary gland . The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors .
Direcciones Futuras
The opioid peptide beta-endorphin coexists in the pituitary and brain in its αN-acetylated form, which does not bind to opioid receptors . This suggests that these neuropeptides exhibited opposite effects in in vivo paradigms, in which ligands of the sigma type 1 receptor (σ1R) displayed positive effects . This opens up new avenues for research into the role of these peptides in pain management and stress relief.
Propiedades
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H122N18O27S/c1-39(2)32-52(72(116)93-62(40(3)4)76(120)96-65(43(7)102)79(123)124)90-75(119)57-19-15-30-97(57)78(122)64(42(6)101)95-69(113)49(24-26-58(81)105)87-73(117)55(37-98)91-67(111)48(18-13-14-29-80)86-68(112)50(25-27-61(108)109)88-74(118)56(38-99)92-77(121)63(41(5)100)94-70(114)51(28-31-125-9)89-71(115)54(33-45-16-11-10-12-17-45)85-60(107)36-82-59(106)35-83-66(110)53(84-44(8)103)34-46-20-22-47(104)23-21-46/h10-12,16-17,20-23,39-43,48-57,62-65,98-102,104H,13-15,18-19,24-38,80H2,1-9H3,(H2,81,105)(H,82,106)(H,83,110)(H,84,103)(H,85,107)(H,86,112)(H,87,117)(H,88,118)(H,89,115)(H,90,119)(H,91,111)(H,92,121)(H,93,116)(H,94,114)(H,95,113)(H,96,120)(H,108,109)(H,123,124)/t41-,42-,43-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,62+,63+,64+,65+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEFPDJOJNEWON-HRSDYLDXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H122N18O27S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1788.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88264-63-5 |
Source


|
| Record name | N-Acetyl-alpha-endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










